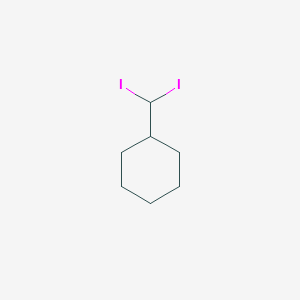
(Diiodomethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diiodomethyl)cyclohexane is an organic compound characterized by the presence of two iodine atoms attached to a methyl group, which is in turn bonded to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodomethyl)cyclohexane typically involves the iodination of methylcyclohexane. One common method is the reaction of methylcyclohexane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Diiodomethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxymethylcyclohexane.
Reduction Reactions: The compound can be reduced to form methylcyclohexane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Hydroxymethylcyclohexane.
Reduction: Methylcyclohexane.
Oxidation: Cyclohexanone derivatives.
Applications De Recherche Scientifique
(Diiodomethyl)cyclohexane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used in imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of (Diiodomethyl)cyclohexane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in various chemical transformations. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodomethylcyclohexane: Contains only one iodine atom attached to the methyl group.
Bromomethylcyclohexane: Contains a bromine atom instead of iodine.
Chloromethylcyclohexane: Contains a chlorine atom instead of iodine.
Uniqueness
(Diiodomethyl)cyclohexane is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The diiodo substitution pattern provides distinct electronic and steric properties compared to its mono-substituted or halogen-substituted analogs.
Propriétés
Numéro CAS |
65826-85-9 |
|---|---|
Formule moléculaire |
C7H12I2 |
Poids moléculaire |
349.98 g/mol |
Nom IUPAC |
diiodomethylcyclohexane |
InChI |
InChI=1S/C7H12I2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clé InChI |
KVJCXHVFZFXJAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)
![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
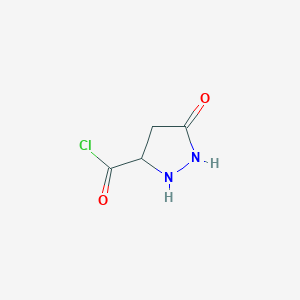
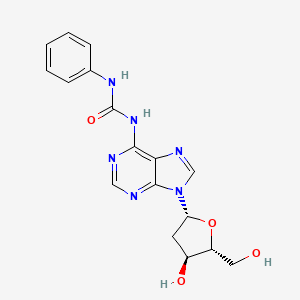
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
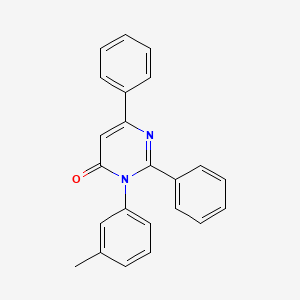
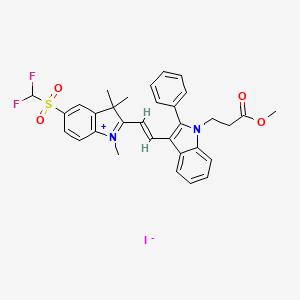
![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

